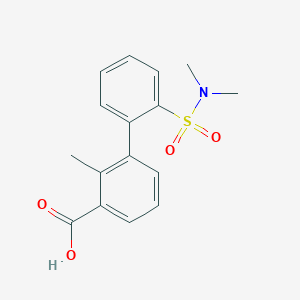
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, or 2-DMS-5-MBA, is a compound of great interest to the scientific community. It is a synthetic compound that has demonstrated a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-DMS-5-MBA has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, in the analysis of protein-protein interactions, and in the investigation of cellular signaling pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body.
Mecanismo De Acción
2-DMS-5-MBA is a potent inhibitor of cytochrome P450 enzymes. These enzymes are responsible for metabolizing a wide range of drugs and environmental pollutants. By inhibiting the activity of these enzymes, 2-DMS-5-MBA can be used to study the effects of drugs and environmental pollutants on the body.
Biochemical and Physiological Effects
2-DMS-5-MBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and environmental pollutants. It has also been shown to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases. Finally, it has been shown to modulate the activity of several cellular signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMS-5-MBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available commercially. It is also easy to synthesize, and it has a high purity of 95%. However, there are some limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, and so it may interfere with the metabolism of drugs and environmental pollutants. Furthermore, it is a relatively new compound, and so there is still much to be learned about its effects on the body.
Direcciones Futuras
2-DMS-5-MBA has great potential for use in scientific research. One potential future direction is to further investigate its effects on the body. This could include studying its effects on the metabolism of drugs and environmental pollutants, as well as its effects on cellular signaling pathways. Additionally, further research could be done to explore its potential therapeutic applications. For example, it could be studied to determine if it could be used to modulate the activity of enzymes, or to alter the activity of cellular signaling pathways. Finally, further research could be done to explore its potential applications in drug development, as it could be used as a tool to study the effects of drugs on the body.
Métodos De Síntesis
2-DMS-5-MBA is synthesized from 5-methoxybenzoic acid and 2-dimethylsulfamoylphenyl. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of two hours. The reaction yields a product with a purity of 95%.
Propiedades
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(22-3)10-14(12)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCUUBFXLBYFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














